molecular formula C15H10O3 B099041 (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone CAS No. 17249-62-6

(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone

Cat. No. B099041
CAS RN: 17249-62-6
M. Wt: 238.24 g/mol
InChI Key: HDHPCXZMHILLOZ-UHFFFAOYSA-N
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Description

The compound (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone is a benzofuran derivative with a phenyl methanone moiety. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, and potential therapeutic applications in diseases such as Alzheimer's and diabetes .

Synthesis Analysis

The synthesis of benzofuran-phenylmethanone derivatives can be achieved through various methods. One approach involves the photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones to yield benzoaryl-5-yl(2-hydroxyphenyl)methanones . Another method includes the Rap-Stoermer condensation reaction, which has been used to produce benzofuran-2-yl(phenyl)methanone derivatives . Additionally, the reaction of halogenated phenols with benzoyl chloride has been employed to synthesize compounds like (5-bromo-2-hydroxyphenyl)(phenyl)methanone .

Molecular Structure Analysis

The molecular structure of benzofuran-phenylmethanone derivatives has been characterized using various spectroscopic techniques such as IR, NMR, MS, and HRMS. X-ray crystallography has also been utilized to determine the crystal structure of these compounds, providing detailed information about their molecular geometry .

Chemical Reactions Analysis

Benzofuran-phenylmethanone derivatives can undergo further chemical modifications, which can enhance their biological activity. For instance, introducing hydroxyl groups to the phenyl ring may result in increased inhibitory action against targets like SIRT1, a NAD(+)-dependent deacetylase . The presence of substituents such as nitro, methoxy, and halogen groups can also influence the antimicrobial and antioxidant properties of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran-phenylmethanone derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their biological function and potential therapeutic use. The crystallographic data provide insights into the density and molecular packing of these compounds .

Relevant Case Studies

Several case studies have demonstrated the biological significance of benzofuran-phenylmethanone derivatives. For example, some novel substituted benzofuran-phenylmethanone analogs have shown promising antimicrobial activity against various bacterial and fungal strains, as well as cytotoxicity against cancer cell lines . In another study, benzofuran-2-yl(phenyl)methanone derivatives were evaluated as ligands for β-amyloid plaques, which are characteristic of Alzheimer's disease, showing potential as probes for detecting these plaques in the brain . Furthermore, certain derivatives have been identified as potent SIRT1 inhibitors, suggesting their role in regulating deacetylase activity and influencing cellular processes .

Scientific Research Applications

Antimicrobial and Antioxidant Applications

Research has demonstrated the synthesis and characterization of novel benzofuran derivatives, including those similar to "(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone", showing significant antimicrobial and antioxidant properties. These compounds were synthesized through various chemical reactions and evaluated for their biological activities, showcasing effectiveness against bacterial strains and free radicals, suggesting potential for use in antimicrobial and antioxidant applications (Rashmi et al., 2014); (Kenchappa et al., 2016).

Antimitotic Activity

Benzofuran linked tetralones, which are related to the core structure of "(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone", have been investigated for their antimitotic activity. These compounds, synthesized through a series of chemical reactions, exhibited potential as antimitotic agents, with certain derivatives showing enhanced activity, indicating their relevance in research focused on cell division and cancer therapy (Umesha et al., 2018).

Interaction with Biological Targets

One study identified benzofuran-3-yl(phenyl)methanone derivatives as novel SIRT1 inhibitors, which are involved in deacetylation processes related to aging and metabolic regulation. These inhibitors demonstrated the ability to bind in specific pockets of the SIRT1 protein, inhibiting its activity and influencing biological processes such as p53 acetylation at the cellular level, highlighting the compound's potential in research on aging and metabolic diseases (Wu et al., 2013).

Safety And Hazards

“(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone” is classified as an irritant . Therefore, it should be handled with care to avoid skin and eye contact, and inhalation.

Future Directions

The unique structural features and wide array of biological activities of benzofuran derivatives make them a privileged structure in the field of drug discovery . Therefore, “(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone” and other benzofuran derivatives may have potential applications in the development of new therapeutic agents .

properties

IUPAC Name

(5-hydroxy-1-benzofuran-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-11-6-7-14-12(8-11)13(9-18-14)15(17)10-4-2-1-3-5-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHPCXZMHILLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344255
Record name (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone

CAS RN

17249-62-6
Record name (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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